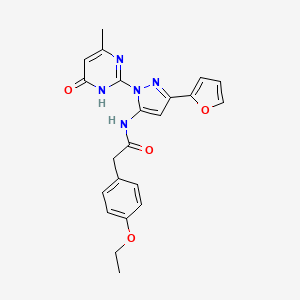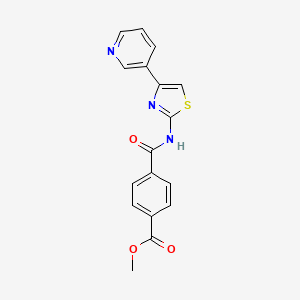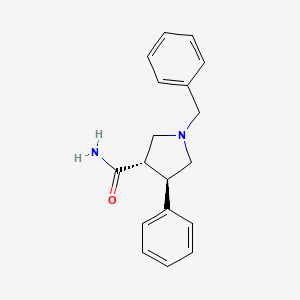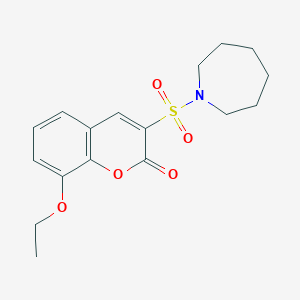![molecular formula C18H17N3O2S2 B2918877 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide CAS No. 886911-11-1](/img/structure/B2918877.png)
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains sulfanyl (thiol) groups and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxadiazole ring attached to a phenyl ring with a methylsulfanyl substituent. This structure is further connected to a propanamide group with a phenylsulfanyl substituent .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the sulfanyl groups, and the amide group. The oxadiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The sulfanyl groups might be oxidized to disulfides or sulfoxides. The amide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers would all influence its properties .Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,3,4-oxadiazole ring, such as N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide, have been synthesized and characterized for their potential applications. The crystal structure and Hirshfeld surface analysis of such derivatives reveal insights into their molecular interactions and potential for further chemical modifications (Karanth et al., 2019).
Anticancer Activity
Oxadiazole derivatives have been evaluated for their anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of such compounds (Ravinaik et al., 2021).
Insecticidal Activity
The synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown promising insecticidal activities against specific pests, suggesting their application in agricultural pest management strategies (Qi et al., 2014).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties, indicating their usefulness in protecting metals and alloys in industrial applications. For example, benzimidazole bearing 1,3,4-oxadiazoles showed effective corrosion inhibition for mild steel in acidic media, highlighting their potential in materials preservation (Ammal et al., 2018).
Antidiabetic Screening
Novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity, demonstrating the diverse therapeutic applications of oxadiazole derivatives (Lalpara et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)11-12-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPWMOTSFPGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)



![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)